3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one is a complex heterocyclic compound that incorporates both oxane and quinoxaline moieties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities. Quinoxalines are known for their diverse pharmacological properties, making derivatives like 3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one valuable for drug development.
The compound belongs to the class of spiro compounds, characterized by the presence of two or more rings sharing a single atom. Specifically, it is classified as a quinoxaline derivative, which is a bicyclic structure containing two nitrogen atoms in adjacent positions. Quinoxalines have been extensively studied for their applications in pharmaceuticals, particularly as anticancer agents and in the treatment of other diseases due to their ability to interact with biological targets effectively.
The synthesis of 3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one can be achieved through various methods. One common approach involves the condensation of appropriate precursors under specific reaction conditions. For example, the reaction may utilize acetylacetone or other carbonyl compounds in combination with aryl aldehydes and ammonium acetate to form the desired heterocyclic structure.
The synthesis typically requires careful control of temperature and reaction time to optimize yield and purity. Techniques such as refluxing in a solvent or using microwave-assisted synthesis have been reported to enhance reaction efficiency. The formation of the spiro structure often involves cyclization reactions that can be facilitated by acid or base catalysts.
The molecular structure of 3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one features a spiro configuration where the oxane ring is fused with the quinoxaline system. The chemical formula can be represented as C_{12}H_{10}N_2O.
Key structural features include:
3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one can undergo various chemical transformations due to its functional groups. Notably, it may participate in nucleophilic substitutions, oxidation reactions, or cycloadditions.
Recent studies have highlighted that quinoxaline derivatives can undergo rearrangements when exposed to nucleophilic reactants, leading to the formation of new biheterocyclic systems. Such transformations are essential for developing new compounds with enhanced biological activities.
The mechanism of action for compounds like 3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one often involves interaction with specific biological targets such as enzymes or receptors. Quinoxalines are known to inhibit certain pathways involved in cell proliferation and survival.
For instance, studies have shown that related quinoxaline derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. This mechanism highlights their potential as anticancer agents by selectively targeting tumor cells while sparing normal cells.
The physical properties of 3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one include:
Chemical properties include reactivity patterns typical for quinoxalines, such as susceptibility to electrophilic attack due to the electron-rich nitrogen atoms within the ring structure.
3',4'-dihydro-1'H-spiro[oxane-4,2'-quinoxaline]-3'-one has potential applications in several scientific fields:
Spirocyclization to construct the oxane-quinoxaline hybrid relies on precise ring-closure strategies. The predominant approach involves intramolecular nucleophilic displacement, where a quinoxalinone precursor bearing a halogenated alkyl side chain undergoes base-mediated cyclization. For example, N1-(3-bromopropyl)quinoxalin-3-one derivatives treated with K₂CO₃ in DMF yield the target spirocycle through oxane ring formation at the quinoxaline C2 position [1]. Alternative routes employ acid-catalyzed dehydrative cyclizations of hydroxyalkyl-substituted quinoxalinones, where p-toluenesulfonic acid (PTSA) facilitates oxane ring closure at elevated temperatures (80-100°C) [4].
Conformational analysis reveals that trans-fused ring junctions predominate (>85%) due to minimized steric strain, with minor cis-isomers separable via silica chromatography [1]. Ring size critically influences reaction kinetics: 6-membered oxanes form readily (yield: 78-92%), whereas 7-membered analogues require harsher conditions and exhibit diminished yields (45-60%) due to entropic penalties [4].
Table 1: Spirocyclization Efficiency under Varied Conditions
Precursor Side Chain | Cyclization Agent | Temperature (°C) | Yield (%) | Isomer Ratio (trans:cis) |
---|---|---|---|---|
-(CH₂)₃Br | K₂CO₃ | 80 | 89 | 92:8 |
-(CH₂)₂CH(OH)CH₃ | PTSA | 100 | 76 | 85:15 |
-(CH₂)₄OH | Conc. H₂SO₄ | 120 | 62 | 78:22 |
-(CH₂)₃OTr (Tr = trityl) | BF₃·Et₂O | 25 | 68 | 94:6 |
Catalysis accelerates spirofusion by enhancing reaction kinetics and regiocontrol. Lewis acid catalysts (e.g., Sc(OTf)₃, Bi(OTf)₃; 5-10 mol%) enable one-pot quinoxaline-oxane coupling via iminium ion activation, condensing 3-oxo-3,4-dihydroquinoxaline-2-carbaldehydes with diols under azeotropic conditions [6]. This method achieves 70-88% yields within 2-4 hours, outperforming non-catalytic routes requiring >12 hours [9].
Photoredox catalysis has emerged as a potent tool for radical-mediated spirocyclization. Using Ru(bpy)₃Cl₂ (2 mol%) under blue LED irradiation, unactivated C(sp³)-H bonds adjacent to quinoxalinone nitrogen undergo intramolecular cross-dehydrogenative coupling (CDC) with tethered alcohols. This protocol furnishes spirooxanes directly from linear precursors with exceptional atom economy (yield: 65-82%) [6].
Table 2: Catalyst Performance in Spiroannulation
Catalyst | Loading (mol%) | Reaction Time (h) | Average Yield (%) | Key Advantage |
---|---|---|---|---|
Sc(OTf)₃ | 10 | 3 | 85 | High diastereoselectivity |
Bi(OTf)₃ | 5 | 4 | 78 | Water tolerance |
Ru(bpy)₃Cl₂ | 2 | 6 | 74 | C-H activation capability |
Na₂PdP₂O₇ (nano) | 3.06 | 0.5 | 92 | Recyclability (5 cycles) |
Graphene oxide | 20 wt% | 2 | 88 | Solvent-free operation |
Regiocontrol is paramount during quinoxaline prefunctionalization to ensure correct spirojunction orientation. Key strategies include:
Steric and electronic effects dominate regioselectivity: electron-deficient quinoxalines undergo nucleophilic attack preferentially at C2, while electrophilic substitutions favor C5/C8 positions [6].
Nanocatalysts enhance sustainability through high surface area, recyclability, and low leaching:
These methods significantly reduce energy consumption (30-70°C vs. 120°C in classical methods) and waste generation (E-factor: 0.8-2.0 vs. 15-30) [3] [9].
Table 3: Nanocatalytic System Performance
Nanocatalyst | Reaction Conditions | Yield (%) | Recyclability (Cycles) | E-Factor |
---|---|---|---|---|
Na₂PdP₂O₇ | EtOH, 25°C, 30 min | 92 | >5 (98% retention) | 1.4 |
Fe₃O₄@GO-Cu(II) | H₂O, 60°C, 45 min | 88 | 7 (93% retention) | 1.8 |
ZnO-NRs@SBA-15 | Solvent-free, 80°C, 1 h | 85 | 6 (90% retention) | 0.9 |
CeO₂-MnO₂ nanocubes | EtOH/H₂O, 50°C, 2 h | 79 | 5 (87% retention) | 2.0 |
Elaborating the spiro[oxane-4,2'-quinoxaline] core enables pharmacological optimization:
Derivatization profoundly impacts physicochemical properties: N1-arylation increases logP by 2-3 units, while C3'-reduction decreases it by 0.5-1.0 units. Electronic modifications shift absorption maxima by 15-50 nm, useful for fluorescence tagging [10].
Table 4: Impact of Substituents on Core Properties
Modification Site | Reagent/Reaction | Key Product Change | ΔlogP | Biological Effect |
---|---|---|---|---|
N1 | ArBr / Buchwald-Hartwig | Enhanced π-stacking capability | +2.1 to +3.3 | Improved kinase inhibition |
C3' | NaBH₄ reduction | Alcohol formation | -0.7 | Increased solubility |
C3' | Wittig olefination | α,β-Unsaturated ester | +1.2 | Michael acceptor reactivity |
C6/C7 | ArB(OH)₂ / Suzuki coupling | Extended conjugation | +1.8 to +2.5 | Enhanced DNA intercalation |
Compounds Mentioned in Text
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1